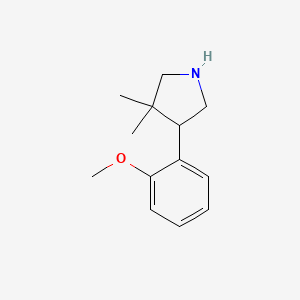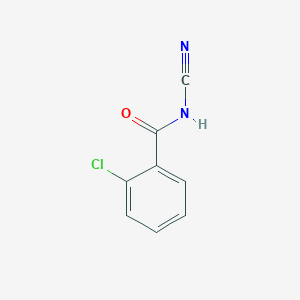
2-クロロ-N-シアノベンズアミド
説明
2-chloro-N-cyanobenzamide is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 .
Synthesis Analysis
The synthesis of cyanoacetamides like 2-chloro-N-cyanobenzamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The InChI code for 2-chloro-N-cyanobenzamide is 1S/C8H5ClN2O/c9-7-4-2-1-3-6 (7)8 (12)11-5-10/h1-4H, (H,11,12) .科学的研究の応用
化学におけるビルディングブロック
“2-クロロ-N-シアノベンズアミド”は、化学におけるビルディングブロックとして使用されます . ミリポアシグマで科学研究用に提供されています . ビルディングブロックとは、より複雑な分子の合成における出発物質として使用される化合物のことです。
分析化学
この化合物は、分析化学で使用される可能性があります . 分析化学は、物質の化学成分を定性的および定量的に決定することを扱う化学の一分野です。
細胞培養と分析
“2-クロロ-N-シアノベンズアミド”は、細胞培養と分析で使用される可能性があります . 細胞培養は、細胞の生理学、薬物の開発、病気の進行を研究するために使用されるライフサイエンスにおける基本的な方法です。
ゲノミクス
これは、生物の全遺伝子セット(ゲノム)の研究であるゲノミクスで使用される可能性があります .
材料科学と工学
この化合物は、3Dバイオプリンティングや3Dプリンティングを含む材料科学と工学に適用される可能性があります .
医薬品およびバイオ医薬品製造
作用機序
Target of Action
The primary target of 2-chloro-N-cyanobenzamide is the fungal plasma membrane, specifically the ergosterol component . Ergosterol is a crucial component of fungal cell membranes, playing a role similar to cholesterol in animal cells. It is involved in maintaining the integrity and fluidity of the fungal cell membrane .
Mode of Action
2-chloro-N-cyanobenzamide interacts with its target, ergosterol, on the fungal plasma membrane . This interaction likely disrupts the structure and function of the membrane, leading to changes in the cell’s viability. Additionally, 2-chloro-N-cyanobenzamide may inhibit DNA synthesis through the inhibition of thymidylate synthase . Thymidylate synthase is an enzyme that plays a key role in DNA replication and repair, and its inhibition can lead to cell death.
Biochemical Pathways
The compound’s interaction with ergosterol and potential inhibition of thymidylate synthase suggest that it may affect pathways related to cell membrane integrity and dna synthesis . The disruption of these pathways can lead to cell death, particularly in fungi.
Pharmacokinetics
The compound’s molecular weight of 18059 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The action of 2-chloro-N-cyanobenzamide results in antifungal activity against strains of Aspergillus flavus . This is likely due to the compound’s disruption of the fungal cell membrane and potential inhibition of DNA synthesis, leading to cell death .
生化学分析
Biochemical Properties
2-Chloro-N-cyanobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adenosine deaminase, an enzyme involved in purine metabolism . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 2-chloro-N-cyanobenzamide on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in certain cancer cell lines by activating caspase enzymes . This compound can also alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-chloro-N-cyanobenzamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit adenosine deaminase, resulting in the accumulation of adenosine and its derivatives . This inhibition can affect cellular metabolism and signaling pathways, ultimately influencing cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-cyanobenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloro-N-cyanobenzamide remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-chloro-N-cyanobenzamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
2-Chloro-N-cyanobenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with adenosine deaminase affects the purine metabolism pathway . These interactions can lead to changes in the levels of various metabolites, influencing cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of 2-chloro-N-cyanobenzamide within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-chloro-N-cyanobenzamide is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the cytoplasm or nucleus, where it interacts with enzymes and other biomolecules to modulate cellular processes.
特性
IUPAC Name |
2-chloro-N-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-2-1-3-6(7)8(12)11-5-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRCSGIGOMCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



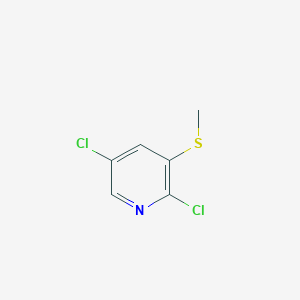
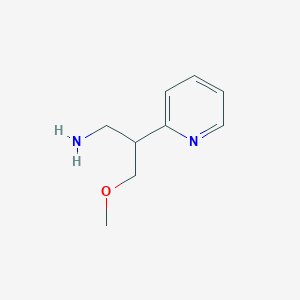
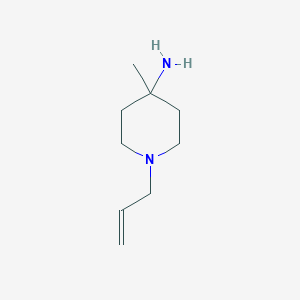
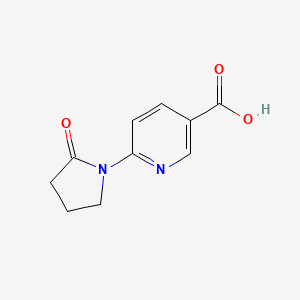
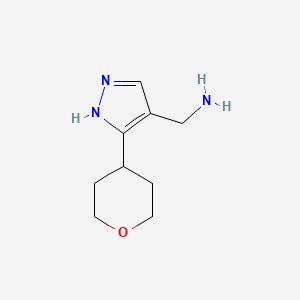

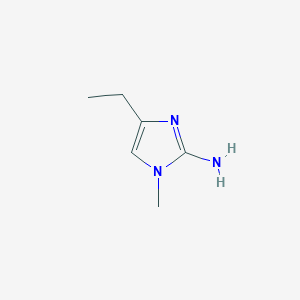
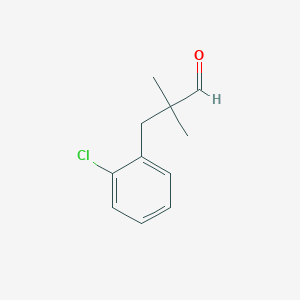
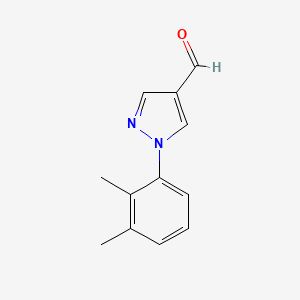

![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)

